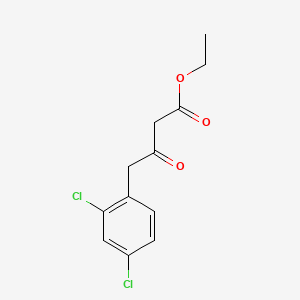
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate, commonly known as ethyl acrylate, is an organic compound that has a wide range of applications in scientific research. This compound is primarily used in the synthesis of polymers, resins, and other organic compounds. Ethyl acrylate has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
Antioxidant Agent
The compound has been found to be an efficient antioxidant agent . It has been tested using various assays such as 1,1-diphenyl-2-picryl-hydrazyl (DPPH), Hydrogen peroxide (H2O2), 2,2’-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid (ABTS), nitric oxide (NO•) and hydroxyl radical (•OH) scavenging assays . The compound showed significant radical scavenging potential .
Medicinal Chemistry
The pyrimidine-based derivatives, including Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate, are known for their applications in medicinal chemistry . They exhibit pharmacological applications such as antibacterial, anti-depressant, anti-platelet, anti-hypersensitive and anti-inflammatory properties .
Synthesis of Pyrimidine Derivatives
This compound is used in the synthesis of different groups modified pyrimidine compounds . The structure of the synthesized compound was confirmed by nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectral analysis .
Reactive Oxygen Species (ROS) Scavenger
The compound has been found to have remarkable value in inhibition and transmission of oxidative disease like cardiovascular diseases, autoimmune diseases, neurovascular diseases and neuro degenerative modifications associated with mature .
Antiviral Properties
Pyrimidines, including this compound, have been found to have antiviral properties . This makes them valuable in the development of antiviral drugs .
Antimalarial Properties
In addition to its antiviral properties, pyrimidines also have antimalarial properties . This makes them useful in the development of antimalarial drugs .
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The dichlorophenyl group in the compound could potentially interact with biological targets, altering their function .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including oxidative stress and inflammation .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have antioxidant properties, suggesting that this compound may also exhibit similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
特性
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOADHPKDZYTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669503 |
Source


|
| Record name | Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194240-93-2 |
Source


|
| Record name | Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

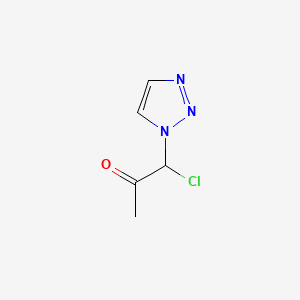


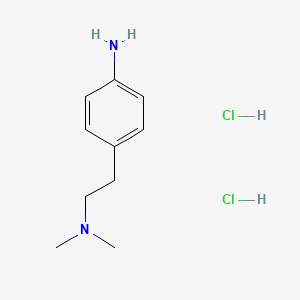
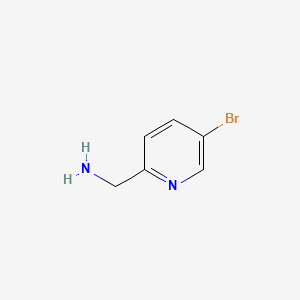

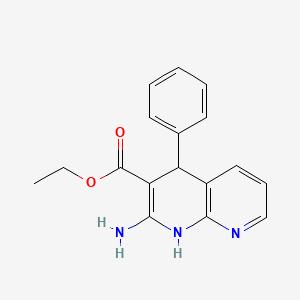
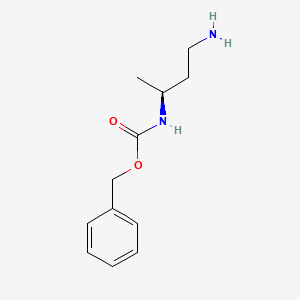
![L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI)](/img/structure/B574304.png)

![2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)](/img/structure/B574308.png)